2-cycloheptyl-2-methoxyacetic acid
Description
2-Cycloheptyl-2-methoxyacetic acid is a substituted acetic acid derivative featuring a cycloheptyl group and a methoxy group attached to the alpha carbon of the carboxylic acid backbone. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs such as 2-methoxy-2-phenylacetic acid () and cyclohexyl-containing compounds (). The molecular formula is hypothesized as C₁₀H₁₆O₃, with a molecular weight of ~184.23 g/mol. The cycloheptyl substituent introduces steric bulk and lipophilicity, while the methoxy group may influence electronic properties and hydrogen-bonding capacity. Potential applications include biochemical research, given the utility of structurally related compounds in studying protein interactions and enzyme activity ().
Properties
CAS No. |
1549532-14-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptyl bromide with sodium methoxyacetate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve sodium methoxyacetate in methanol.
- Add cycloheptyl bromide to the solution.
- Reflux the mixture for several hours.
- Purify the product through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cycloheptyl ketone or cycloheptyl carboxylic acid.
Reduction: Cycloheptyl alcohol or cycloheptyl alkane.
Substitution: Various substituted cycloheptyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Cycloheptyl-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cycloheptyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cycloheptyl-2-methoxyacetic acid with five analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
2-Methoxy-2-Phenylacetic Acid (C₉H₁₀O₃)
- Structure : Phenyl group replaces cycloheptyl.
- Key Differences :
- Lipophilicity : Cycloheptyl (logP ~3.5 estimated) is more hydrophobic than phenyl (logP ~2.1).
- Steric Effects : The planar phenyl ring allows for π-π stacking, while the flexible cycloheptyl may enhance membrane permeability.
- Acidity : Methoxy’s electron-donating effect raises the carboxylic acid’s pKa (estimated ~3.5–4.0 vs. ~2.5 for unsubstituted acetic acid).
- Applications : Used in chiral resolution and asymmetric synthesis due to its (R)-enantiomer ().
2-(Tetradecylthio)Acetic Acid (C₁₆H₃₂O₂S)
- Structure : Tetradecylthio (C₁₄H₂₉S) replaces cycloheptyl-methoxy.
- Key Differences :
- Applications : Surfactant or lipid-modification research ().
2-Amino-2-(2-Methoxyphenyl)Acetic Acid (C₉H₁₁NO₃)
- Structure: Amino group replaces methoxy; 2-methoxyphenyl replaces cycloheptyl.
- Key Differences: Acidity/Basicity: Amino group (pKa ~9–10) introduces basicity, enabling salt formation. Hydrogen Bonding: Amino and methoxy groups create dual H-bond donor/acceptor sites.
- Applications: Potential peptide mimicry or medicinal chemistry ().
(S)-α-Methoxy-2-Naphthylacetic Acid (C₁₃H₁₂O₃)
- Structure : Naphthyl (C₁₀H₇) replaces cycloheptyl.
- Key Differences :
- Aromaticity : Naphthyl enhances π-π interactions but reduces solubility vs. cycloheptyl.
- Stereochemistry : (S)-configuration may influence chiral recognition in biological systems.
- Applications : Asymmetric catalysis or enantioselective synthesis ().
2-(2-Methoxyethoxy)Acetic Acid (C₅H₁₀O₄)
- Structure : Methoxyethoxy (OCH₂CH₂OCH₃) replaces cycloheptyl-methoxy.
- Key Differences :
- Solubility : Ethoxy chain increases hydrophilicity (logP ~0.5 vs. ~3.5 for cycloheptyl).
- Flexibility : Linear chain reduces steric hindrance compared to cyclic substituents.
- Applications : Polymer chemistry or solubilizing agents ().
Comparative Data Table
Key Findings and Implications
- Lipophilicity : Cycloheptyl enhances membrane permeability vs. phenyl or hydrophilic chains.
- Steric Effects : Cyclic substituents (cycloheptyl, naphthyl) improve target binding specificity in biochemical assays.
- Safety : Methoxy and ether-containing analogs generally exhibit lower irritation risks compared to thioethers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
